molecular formula C6H9N3O2 B115436 2,4(1H,3H)-Pyrimidinedione, 1-methyl-6-(methylamino)- CAS No. 89465-16-7

2,4(1H,3H)-Pyrimidinedione, 1-methyl-6-(methylamino)-

Katalognummer B115436
CAS-Nummer: 89465-16-7
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: OYQCGGWFFNHNAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4(1H,3H)-Pyrimidinedione, 1-methyl-6-(methylamino)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as methotrexate, and it has been widely studied for its therapeutic effects in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-methyl-6-(methylamino)- is primarily based on its ability to inhibit the activity of dihydrofolate reductase, which is essential for the synthesis of nucleotides and DNA. This inhibition leads to the depletion of intracellular folate levels, which ultimately results in the inhibition of DNA synthesis and cell proliferation. Methotrexate has also been shown to have immunosuppressive effects, which make it effective in the treatment of autoimmune disorders and inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4(1H,3H)-Pyrimidinedione, 1-methyl-6-(methylamino)- are primarily related to its ability to inhibit the activity of dihydrofolate reductase, which is essential for the synthesis of nucleotides and DNA. This inhibition leads to the depletion of intracellular folate levels, which ultimately results in the inhibition of DNA synthesis and cell proliferation. Methotrexate has also been shown to have immunosuppressive effects, which make it effective in the treatment of autoimmune disorders and inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2,4(1H,3H)-Pyrimidinedione, 1-methyl-6-(methylamino)- in lab experiments include its well-established synthesis methods, its broad range of therapeutic applications, and its ability to inhibit the activity of dihydrofolate reductase, which is essential for the synthesis of nucleotides and DNA. However, there are also some limitations associated with the use of methotrexate in lab experiments, including its potential toxicity, its narrow therapeutic index, and its potential for drug interactions.

Zukünftige Richtungen

There are several future directions for the study of 2,4(1H,3H)-Pyrimidinedione, 1-methyl-6-(methylamino)-, including the development of new synthesis methods, the optimization of existing synthesis methods to improve yields and purity, the study of its mechanism of action in greater detail, and the exploration of its potential applications in new therapeutic areas. Additionally, there is a need for further research to address the limitations associated with the use of methotrexate in lab experiments, including its potential toxicity and narrow therapeutic index.

Synthesemethoden

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-methyl-6-(methylamino)- can be achieved through various methods, including the reaction of 2,4-diaminopyrimidine with methylamine and formaldehyde, or the reaction of 2,4-diaminopyrimidine with dimethyl sulfate and sodium hydroxide. These methods have been widely studied and optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

2,4(1H,3H)-Pyrimidinedione, 1-methyl-6-(methylamino)- has been extensively studied for its therapeutic effects in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Methotrexate is a folic acid antagonist that inhibits the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleotides and DNA. This inhibition leads to the depletion of intracellular folate levels, which ultimately results in the inhibition of DNA synthesis and cell proliferation. Methotrexate has been shown to be effective in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.

Eigenschaften

CAS-Nummer

89465-16-7

Produktname

2,4(1H,3H)-Pyrimidinedione, 1-methyl-6-(methylamino)-

Molekularformel

C6H9N3O2

Molekulargewicht

155.15 g/mol

IUPAC-Name

1-methyl-6-(methylamino)pyrimidine-2,4-dione

InChI

InChI=1S/C6H9N3O2/c1-7-4-3-5(10)8-6(11)9(4)2/h3,7H,1-2H3,(H,8,10,11)

InChI-Schlüssel

OYQCGGWFFNHNAC-UHFFFAOYSA-N

SMILES

CNC1=CC(=O)NC(=O)N1C

Kanonische SMILES

CNC1=CC(=O)NC(=O)N1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.